molecular formula C15H14NNaO3S2 B1678328 sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate CAS No. 101199-38-6

sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Cat. No. B1678328
M. Wt: 343.4 g/mol
InChI Key: VKGYKXFNSKEHED-UHFFFAOYSA-M
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Patent
US07855287B2

Procedure details

A portion of sodium hydride (17.7 g, 0.44 moles) dispersed in mineral oil is first washed with petroleum ether (b.p. 40-60° C.) and then suspended in 200 mL dry tetrahydrofuran, in a 2 L three-neck flask. A solution of phenothiazine (80.0 g, 0.4 moles) dissolved in tetrahydrofuran (400 mL) is added under argon through a cannula. The mixture is shaken, always under argon, for one hour at room temperature and then for 30 minutes at 50° C. The mixture acquires an orange colour, following the formation of the phenothiazine anion. After the suspension has cooled to 0° C., a solution of 1,3-propanesultone (35 mL, 0.4 moles) in tetrahydrofuran is added also through a cannula. The colour of the mixture changes almost immediately to clear yellow. The mixture is stirred at 0° C. for thirty minutes after the addition of the sultone and then at room temperature for another thirty minutes.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
sultone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+:2].[CH:3]1[C:16]2[NH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[S:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.[CH2:17]1[CH2:23][S:20](=[O:22])(=[O:21])[O:19][CH2:18]1>O1CCCC1>[CH:13]1[C:14]2[N:15]([CH2:18][CH2:17][CH2:23][S:20]([O-:22])(=[O:21])=[O:19])[C:16]3[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=3)[S:8][C:9]=2[CH:10]=[CH:11][CH:12]=1.[Na+:2] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
sultone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is shaken, always under argon, for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
is first washed with petroleum ether (b.p. 40-60° C.)
CUSTOM
Type
CUSTOM
Details
suspended in 200 mL dry tetrahydrofuran, in a 2 L three-neck flask
ADDITION
Type
ADDITION
Details
is added under argon through a cannula
WAIT
Type
WAIT
Details
for 30 minutes at 50° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After the suspension has cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred at 0° C. for thirty minutes
WAIT
Type
WAIT
Details
at room temperature for another thirty minutes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1=CC=CC=2SC3=CC=CC=C3N(C12)CCCS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.